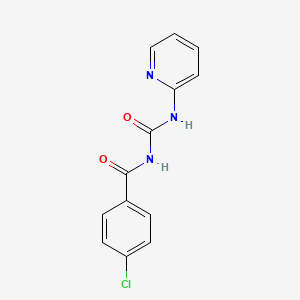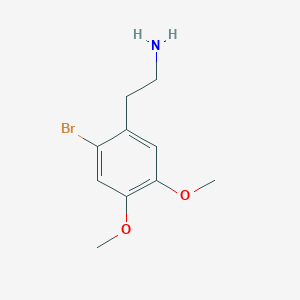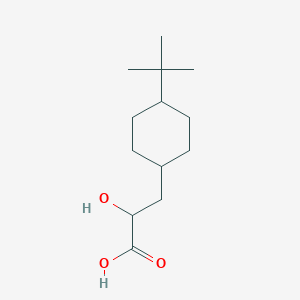
3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM is a small molecule that belongs to the class of amides and possesses a unique molecular structure that makes it an interesting target for drug discovery.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Activities
The compound 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide exhibits a variety of chemical and biological activities due to its complex structure. This compound is characterized by the presence of both a dichlorophenyl group and a thiophene-pyridine moiety, which confer distinct chemical properties and biological activities. While specific studies on this compound were not directly found, research on similar compounds provides insights into potential applications and activities.
Potential Therapeutic Applications
Compounds with structures similar to 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored for their therapeutic potential. For instance, compounds featuring thiophene rings are often investigated for their pharmacological activities. Thiophene analogues have been synthesized and evaluated for potential carcinogenicity, indicating the significance of structural modifications on biological activity and the potential for designing compounds with specific therapeutic uses (Ashby et al., 1978).
Role in Drug Discovery and Development
The structural complexity of compounds like 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide makes them valuable in drug discovery and development. The incorporation of thiophene and pyridine rings, for example, is a common strategy in the design of molecules with potential therapeutic benefits. Research into similar compounds has led to the development of drugs with antiplatelet, antithrombotic, and other pharmacological activities (Saeed et al., 2017).
Environmental and Ecotoxicological Research
Additionally, research on compounds with dichlorophenyl groups has contributed to our understanding of environmental pollutants and their biodegradation. Studies on herbicides based on 2,4-dichlorophenoxyacetic acid, a compound sharing the dichlorophenyl motif, have highlighted the importance of microbial biodegradation in mitigating environmental pollution (Magnoli et al., 2020). This research underscores the dual role of such compounds as both potential therapeutic agents and environmental pollutants, necessitating careful consideration of their ecological impact.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-16-4-1-5-17(21)15(16)6-7-18(24)23-11-13-3-2-9-22-19(13)14-8-10-25-12-14/h1-5,8-10,12H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMROHZDZULLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)

![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)


![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)


![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)